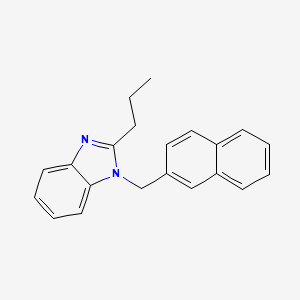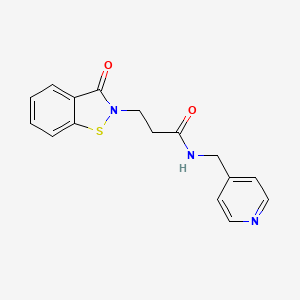
1-(2-naphthylmethyl)-2-propyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-naphthylmethyl)-2-propyl-1H-benzimidazole, commonly known as NPB, is a benzimidazole derivative that has been widely studied for its potential use in various scientific applications. NPB is a highly versatile compound that has been shown to possess a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of NPB is not fully understood, but it is believed to involve the interaction of NPB with various receptors and enzymes in the body. NPB has been shown to interact with the dopamine D2 receptor, which may explain its potential use in the treatment of Parkinson's disease. NPB has also been shown to inhibit the activity of acetylcholinesterase, which may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
NPB has been shown to possess a wide range of biochemical and physiological effects. NPB has been shown to increase the release of dopamine in the brain, which may explain its potential use in the treatment of Parkinson's disease. NPB has also been shown to improve cognitive function and memory, which may explain its potential use in the treatment of Alzheimer's disease. NPB has also been shown to possess antioxidant properties, which may explain its potential use in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPB is its versatility. NPB can be easily synthesized and purified, which makes it an ideal compound for use in various scientific applications. NPB is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of NPB is its potential toxicity. NPB has been shown to possess some toxic effects in vitro, which may limit its use in certain applications.
Direcciones Futuras
There are many future directions for research on NPB. One area of research that is currently being explored is the development of new NPB derivatives with improved properties. For example, researchers are currently working on developing NPB derivatives that possess improved hole-transporting properties for use in OLEDs and OPVs. Another area of research that is currently being explored is the use of NPB in the treatment of various diseases. Researchers are currently studying the potential use of NPB in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative diseases. Overall, NPB is a highly versatile compound that has the potential to be used in a wide range of scientific applications.
Métodos De Síntesis
The synthesis of NPB involves the reaction of 2-naphthylmethylamine and 2-(propylthio)benzimidazole in the presence of a catalyst. The reaction produces NPB as the main product, along with some impurities. The purity of NPB can be increased through various purification techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
NPB has been extensively studied for its potential use in various scientific applications. One of the most promising applications of NPB is in the field of organic electronics. NPB has been shown to possess excellent hole-transporting properties, which makes it an ideal material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). NPB has also been studied for its potential use in field-effect transistors (FETs) and sensors.
Propiedades
IUPAC Name |
1-(naphthalen-2-ylmethyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-2-7-21-22-19-10-5-6-11-20(19)23(21)15-16-12-13-17-8-3-4-9-18(17)14-16/h3-6,8-14H,2,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKFLQXOITHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)

![[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B6118180.png)
![6-methoxy-N~4~-methyl-N~4~-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6118184.png)
![N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6118198.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6118205.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6118221.png)